![molecular formula C8H3ClN2S B13133941 4-Chloro-6-ethynylthieno[2,3-d]pyrimidine](/img/structure/B13133941.png)
4-Chloro-6-ethynylthieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-ethynylthieno[2,3-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-ethynylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyrimidine with ethynylthiophene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-6-ethynylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclization Reactions: The ethynyl group can participate in cyclization reactions to form more complex ring structures.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.
Cyclization Reactions: Catalysts such as palladium or copper in the presence of ligands.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted thieno[2,3-d]pyrimidines
- Cyclized derivatives with additional ring structures
- Oxidized or reduced sulfur-containing products
Aplicaciones Científicas De Investigación
4-Chloro-6-ethynylthieno[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active molecules, including potential anticancer and antiviral agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Material Science: It is employed in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Biology: The compound is used as a probe to study cellular processes and molecular interactions.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-ethynylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can bind to nucleic acids and interfere with their function, making it a potential candidate for anticancer and antiviral therapies .
Comparación Con Compuestos Similares
- 6-Ethynylthieno[3,2-d]pyrimidine
- 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
- 6-Phenylthieno[2,3-d]pyrimidine-4(3H)-thione
Comparison: 4-Chloro-6-ethynylthieno[2,3-d]pyrimidine is unique due to the presence of both chlorine and ethynyl groups, which confer distinct reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced ability to form covalent bonds with biological targets, making it a valuable tool in medicinal chemistry and chemical biology .
Propiedades
Fórmula molecular |
C8H3ClN2S |
|---|---|
Peso molecular |
194.64 g/mol |
Nombre IUPAC |
4-chloro-6-ethynylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H3ClN2S/c1-2-5-3-6-7(9)10-4-11-8(6)12-5/h1,3-4H |
Clave InChI |
CDPOSFYOHWRFIN-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC2=C(S1)N=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


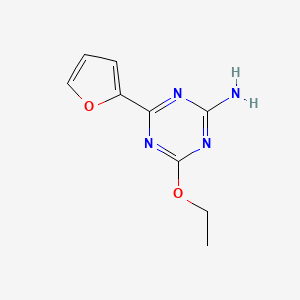


![1-Amino-4-[(1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13133889.png)

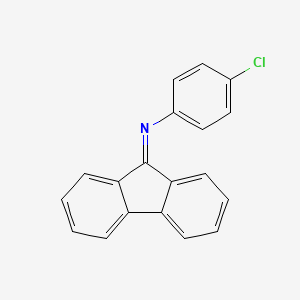

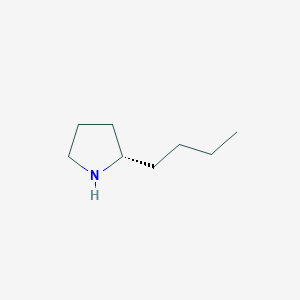
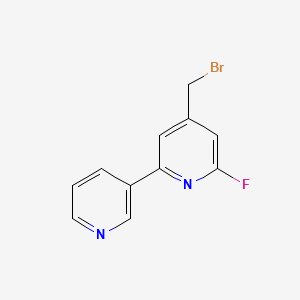
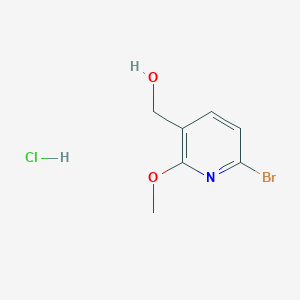
![(R)-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate](/img/structure/B13133934.png)

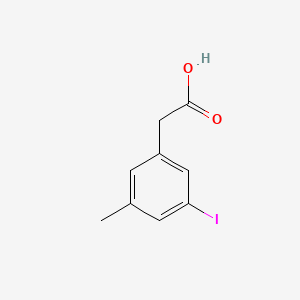
![6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B13133940.png)
